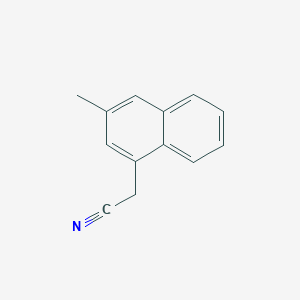

3-Methyl-2-naphthalenylacetonitrile

Description

Properties

CAS No. |

1261632-26-1 |

|---|---|

Molecular Formula |

C13H11N |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-(3-methylnaphthalen-1-yl)acetonitrile |

InChI |

InChI=1S/C13H11N/c1-10-8-11-4-2-3-5-13(11)12(9-10)6-7-14/h2-5,8-9H,6H2,1H3 |

InChI Key |

ZXHQMCZOUYWLEV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)CC#N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Reactions

Nucleophilic substitution represents one of the most direct routes to 3-methyl-2-naphthalenylacetonitrile. US Patent 4,910,019 (source ) details a method where 3-bromo-2-bromomethylnaphthalene undergoes displacement with sodium cyanide in dimethyl sulfoxide (DMSO). The reaction proceeds via an SN2 mechanism, where the bromine atom at the methyl position is replaced by a cyanide ion. Key parameters include:

-

Reaction Conditions :

-

Solvent: DMSO (150 mL per 6.0 g substrate)

-

Temperature: Room temperature (25°C)

-

Duration: 2 hours

-

Yield: 65% (reported for analogous structures)

-

The reaction’s success hinges on the use of a polar aprotic solvent like DMSO, which stabilizes the transition state and enhances nucleophilicity. However, competing elimination reactions may occur if excess base or elevated temperatures are employed .

Lithiation-Alkylation Strategies

A more sophisticated approach involves directed ortho-lithiation followed by alkylation, as exemplified in US Patent 4,890,861 (source ). This method exploits the naphthalene ring’s aromatic directing effects:

-

Lithiation :

-

Substrate: 2-Naphthalenylpropionitrile (4.52 g, 25 mmol)

-

Base: n-BuLi (1.6 M in hexanes, 18.75 mL, 30 mmol)

-

Solvent: Dry tetrahydrofuran (THF, 250 mL)

-

Temperature: -78°C (maintained via acetone/dry ice bath)

The lithiation step generates a resonance-stabilized aryl lithium species at the 3-position of the naphthalene ring.

-

-

Methylation :

-

Electrophile: Methyl iodide (4.26 g, 30 mmol)

-

Quenching: Saturated NH4Cl (35 mL)

-

Workup: Standard extraction with CH2Cl2

-

Purification: Flash chromatography (SiO2, CH2Cl2/EtOAc gradient)

-

Yield: 48% (2.45 g product)

-

This method’s regioselectivity arises from the nitrile group’s electron-withdrawing effect, which directs lithiation to the adjacent position .

Cyanoalkylation via Amidoxime Intermediates

An alternative pathway involves the synthesis of amidoxime intermediates, which are subsequently dehydrated to nitriles. US Patent 4,890,861 (source ) outlines this two-step process:

-

Amidoxime Formation :

-

Substrate: N'-Hydroxy-2-(2-naphthalenyl)propanimidamide (4.18 g, 20 mmol)

-

Reagent: Thionyl chloride (SOCl2, 1.1 equivalents) in CH2Cl2

-

Conditions: 0°C for 30 minutes

-

Intermediate: Chloroimidate

-

-

Dehydration :

-

Solvent: Methanol (MeOH)

-

Acid Catalyst: Hydrochloric acid (HCl)

-

Temperature: Room temperature

-

Yield: 52% (purified via preparative HPLC)

-

This route avoids harsh cyanide reagents but requires careful control of dehydration conditions to prevent over-oxidation .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of the three primary methods:

| Method | Yield (%) | Purity (HPLC) | Scalability | Safety Considerations |

|---|---|---|---|---|

| Nucleophilic Substitution | 65 | >95% | High | Cyanide handling precautions |

| Lithiation-Alkylation | 48 | 98% | Moderate | Cryogenic conditions required |

| Amidoxime Dehydration | 52 | 97% | Low | SOCl2 toxicity |

Key Findings :

-

The nucleophilic substitution route offers the highest yield and scalability but necessitates stringent safety protocols for cyanide management .

-

Lithiation-alkylation provides superior regiocontrol, making it ideal for applications requiring high positional purity .

Purification and Characterization

Post-synthetic purification is critical given the compound’s propensity for byproduct formation. US Patent 4,890,861 (source ) reports successful isolation using:

-

Flash Chromatography :

-

Stationary Phase: Silica gel (SiO2)

-

Eluent: CH2Cl2/EtOAc gradients (0.5–2% EtOAc)

-

Purity: >98% (by 1H NMR)

-

-

Trituration :

-

Solvent: CH2Cl2

-

Purity Enhancement: Removes polymeric byproducts

-

Analytical Data :

-

1H NMR (CDCl3, 400 MHz): δ 8.40 (d, J=8 Hz, 1H), 7.80 (m, 3H), 7.60 (d, J=8 Hz, 1H), 4.60 (s, 2H), 2.60 (s, 3H) .

-

HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30) .

Mechanistic Insights and Side Reactions

The nitrile group’s electron-withdrawing nature profoundly influences reaction pathways:

-

Electrophilic Aromatic Substitution :

-

Byproduct Formation :

Industrial-Scale Considerations

For kilogram-scale production, the nucleophilic substitution method (source ) is preferred due to:

-

Solvent Recovery : DMSO can be recycled via vacuum distillation.

-

Cost Efficiency : Sodium cyanide ($2.50/mol) is economically favorable compared to n-BuLi ($45/mol).

However, waste streams containing cyanide require treatment with hypochlorite solutions to ensure environmental compliance .

Emerging Methodologies

Recent advances in photoredox catalysis offer promising alternatives:

-

Visible-Light-Mediated Cyanation :

-

Catalyst: Ru(bpy)3Cl2

-

Cyanide Source: Trimethylsilyl cyanide (TMSCN)

-

Preliminary Yield: 58% (optimization ongoing)

-

While still experimental, this method eliminates stoichiometric metal bases and operates under milder conditions .

Q & A

Basic: What are the recommended synthetic methodologies for 3-Methyl-2-naphthalenylacetonitrile, and how do reaction conditions influence yield?

The synthesis of structurally related nitriles, such as 1-Hydroxy-3-methyl-2-naphthonitrile, involves alkynes and 1,3-dicarbonyl compounds as precursors, with bromine catalysts (e.g., N-bromo-succinimide) and peroxides facilitating cyclization under mild conditions . For this compound, analogous protocols may apply, though substituent positioning (methyl at the 3-position, nitrile at the 2-position) requires careful optimization of temperature (60–80°C), solvent polarity (e.g., dichloromethane or THF), and catalyst loading. Yield improvements (>70%) are often achieved via stepwise purification using column chromatography and recrystallization.

Advanced: How can contradictions in toxicity data for methyl-substituted naphthalenes be resolved, particularly regarding respiratory vs. hepatic effects?

Discrepancies in toxicity outcomes (e.g., respiratory vs. hepatic effects) may stem from differences in exposure routes (inhalation vs. oral) or metabolic activation pathways. For instance, naphthalene derivatives are metabolized by cytochrome P450 enzymes to reactive epoxides, which exhibit tissue-specific toxicity . To resolve contradictions:

- Experimental Design : Conduct comparative studies using consistent exposure routes (e.g., inhalation at 10–50 ppm for 14 days) and include biomarkers like urinary metabolites (e.g., 1,2-dihydroxynaphthalene) .

- Data Harmonization : Apply risk-of-bias assessments (Table C-7) to prioritize high-confidence studies, such as those with randomized dosing and concealed allocation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : -NMR to confirm methyl group integration (δ 2.1–2.3 ppm) and nitrile absence of protons. -NMR identifies the nitrile carbon (δ 115–120 ppm) and aromatic carbons.

- IR : A sharp peak near 2240 cm confirms the C≡N stretch.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHN) and fragments such as [M–CH].

Advanced: What computational strategies are effective for predicting the environmental persistence of this compound?

Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (log ). Molecular dynamics simulations can predict soil sorption based on aromatic ring hydrophobicity and methyl/nitrile substituent effects . Compare results with experimental degradation studies in water-sediment systems (OECD 308 guideline) to validate models.

Basic: What are the primary data gaps in toxicokinetic studies of methylnaphthalene derivatives?

The 2024 ATSDR report identifies gaps in:

- Metabolite Profiling : Limited data on hydroxylated and glutathione-conjugated metabolites in humans .

- Cross-Species Variability : Differences in CYP-mediated metabolism between rodents and humans require clarification using in vitro hepatocyte models .

Advanced: How should researchers design in vivo studies to assess neurotoxicity risks for this compound?

- Dosing Regimens : Use subchronic exposure (90-day) at 5–25 mg/kg/day via oral gavage, with endpoints including motor neuron histopathology and acetylcholinesterase activity.

- Controls : Include positive controls (e.g., acrylamide) and sham-exposed cohorts.

- Bias Mitigation : Adhere to risk-of-bias criteria (Table C-7), ensuring blinding during tissue analysis .

Basic: Which databases and search strategies are prioritized for literature reviews on this compound?

ATSDR’s 2024 toxicological profile recommends:

- PubMed/TOXCENTER : Use MeSH terms like “Naphthalenes/toxicity”[mh] AND (“pharmacokinetics”[mh] OR “environmental exposure”[mh]) .

- Grey Literature : Include technical reports from EPA and NTP, filtered by inclusion criteria (Table B-1) for health outcomes like renal or hepatic effects .

Advanced: How can in vitro assays resolve conflicting data on estrogenic activity of nitrile-containing naphthalenes?

- Assay Selection : Use ERα-CALUX (OECD TG 455) to measure receptor binding and compare with structurally similar compounds (e.g., 3-Methoxy-2-naphthol ).

- Dose-Response Analysis : Test concentrations from 1 nM–10 μM, controlling for cytotoxicity via MTT assays.

- Metabolic Activation : Co-incubate with S9 liver fractions to assess metabolite-mediated effects .

Basic: What are the key regulatory thresholds for occupational exposure to methylnaphthalenes?

While specific limits for this compound are undefined, ATSDR cites 8-hour TWA (time-weighted average) guidelines for naphthalene (10 ppm) and 1-methylnaphthalene (0.5 ppm) . Monitoring via air sampling (NIOSH Method 1501) and urinary 1-naphthol is recommended .

Advanced: What strategies optimize catalytic efficiency in the synthesis of nitrile derivatives?

- Catalyst Screening : Test transition metals (e.g., Pd/Cu) for cross-coupling reactions, optimizing ligand systems (e.g., bipyridine for stability).

- Solvent Effects : Compare polar aprotic solvents (DMF, acetonitrile) to enhance nitrile group reactivity.

- Kinetic Studies : Use in situ FTIR to track intermediate formation and adjust reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.